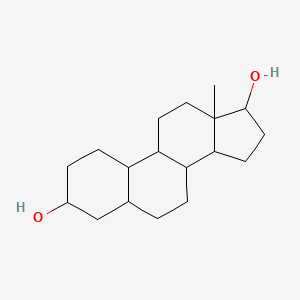

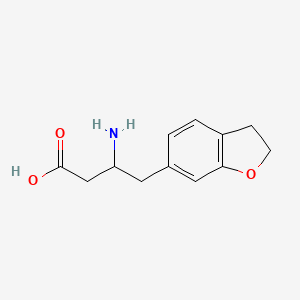

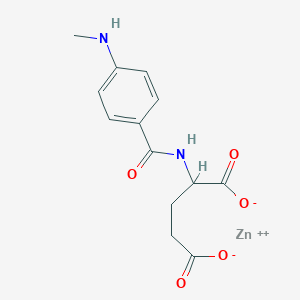

![molecular formula C12H24N2O3 B12287840 tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate](/img/structure/B12287840.png)

tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl-N-{[4-(Aminomethyl)oxan-4-yl]methyl}carbamate: ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Sie ist durch das Vorhandensein einer tert-Butylgruppe, einer Aminomethylgruppe und einer Oxan-4-yl-Gruppe gekennzeichnet. Diese Verbindung wird häufig in der organischen Synthese verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-N-{[4-(Aminomethyl)oxan-4-yl]methyl}carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit einem geeigneten Aminomethyloxan-4-yl-Derivat. Die Reaktion wird üblicherweise in Gegenwart einer Base wie N,N-Diisopropylethylamin (DIEA) und einem Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: tert-Butyl-N-{[4-(Aminomethyl)oxan-4-yl]methyl}carbamate kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden.

Substitution: Diese Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, wobei die Aminomethylgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Ether oder Tetrahydrofuran (THF) durchgeführt.

Substitution: Verschiedene Nukleophile wie Halogenide, Thiole oder Amine; Reaktionen werden in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Hauptprodukte:

Oxidation: Bildung von oxidierten Derivaten wie Aldehyden oder Carbonsäuren.

Reduktion: Bildung von reduzierten Derivaten wie Alkoholen oder Aminen.

Substitution: Bildung von substituierten Carbamaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie:

- Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

- Wird bei der Synthese pharmakologisch aktiver Verbindungen eingesetzt.

Biologie:

- Wird auf seine potenzielle Verwendung in biochemischen Assays und als Sonde in biologischen Studien untersucht.

Medizin:

- Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.

Industrie:

- Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-N-{[4-(Aminomethyl)oxan-4-yl]methyl}carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Carbamategruppe Hydrolyse unterliegen kann, um aktive Zwischenprodukte freizusetzen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen.

Wirkmechanismus

The mechanism of action of tert-Butyl N-{[4-(aminomethyl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-N-(4-Aminobutyl)carbamate

- tert-Butyl-N-(4-Aminophenethyl)carbamate

- N-Boc-4-Iod-Anilin

Vergleich:

- tert-Butyl-N-{[4-(Aminomethyl)oxan-4-yl]methyl}carbamate ist aufgrund des Vorhandenseins der Oxan-4-yl-Gruppe einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleiht.

- Im Vergleich zu tert-Butyl-N-(4-Aminobutyl)carbamate hat das Oxan-4-yl-Derivat eine steifere Struktur, was seine Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann.

- Das Vorhandensein der Oxan-4-yl-Gruppe unterscheidet es auch von tert-Butyl-N-(4-Aminophenethyl)carbamate, das stattdessen einen Phenylring besitzt.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über tert-Butyl-N-{[4-(Aminomethyl)oxan-4-yl]methyl}carbamate und behandelt seine Herstellungsverfahren, chemischen Reaktionen, Anwendungen in der wissenschaftlichen Forschung, seinen Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C12H24N2O3 |

|---|---|

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

tert-butyl N-[[4-(aminomethyl)oxan-4-yl]methyl]carbamate |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-9,13H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

BXLHUGQTXKYUPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC1(CCOCC1)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

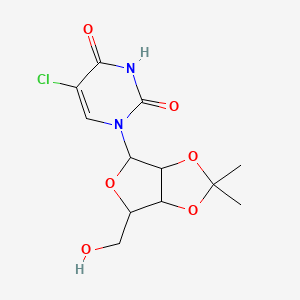

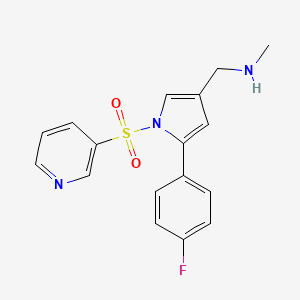

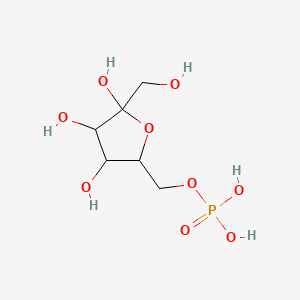

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

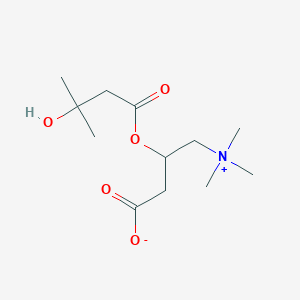

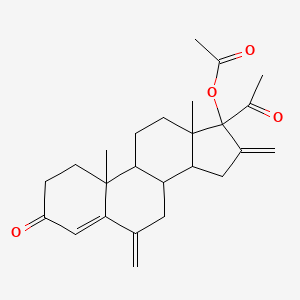

palladium (II)](/img/structure/B12287836.png)

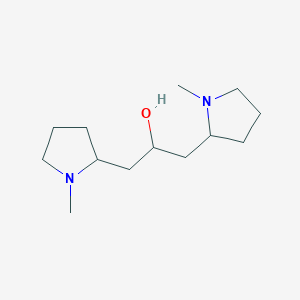

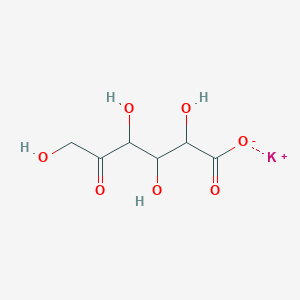

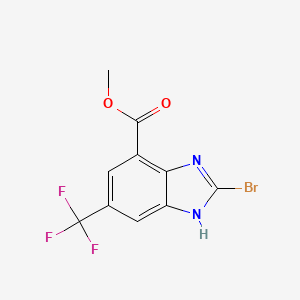

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)